Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine
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Overview
Description
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by a cycloheptyl group attached to an imidazole ring, which is further substituted with a phenyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptyl halides.
Introduction of the Amine Group: The amine group can be introduced through reductive amination using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl halides, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding reduced amines or alcohols.
Scientific Research Applications
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine can be compared with other similar compounds, such as:
Cyclohexyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclopentyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Cyclooctyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
The uniqueness of this compound lies in its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-phenyl-1H-imidazol-5-yl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-7-11-15(10-6-1)18-12-16-13-19-17(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,1-2,6-7,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXGSCNCPJCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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